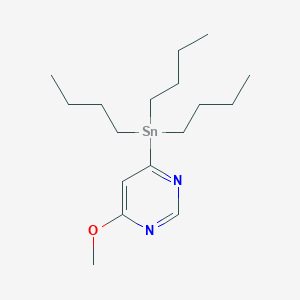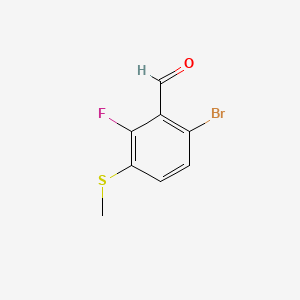
6-Bromo-2-fluoro-3-(methylthio)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-fluoro-3-(methylthio)benzaldehyde is a halogenated aromatic aldehyde with a molecular formula of C8H6BrFO2S. This compound features a bromine atom, a fluorine atom, and a methylthio group attached to a benzene ring, which is also substituted with an aldehyde group. Its unique structure makes it a valuable intermediate in organic synthesis and various scientific research applications.
Synthetic Routes and Reaction Conditions:
Halogenation and Thiolation:
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed to introduce the bromine and fluorine atoms onto the benzene ring.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is typically produced in batches using large-scale reactors. The reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Synthesis: Advanced methods like continuous flow synthesis can also be used to produce this compound, offering advantages in terms of scalability and efficiency.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can undergo reduction reactions to produce alcohols or amines.
Substitution: The halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and aprotic solvents like dimethylformamide (DMF) are typically employed.
Major Products Formed:
Oxidation: Carboxylic acids such as 6-bromo-2-fluoro-3-(methylthio)benzoic acid.
Reduction: Alcohols like 6-bromo-2-fluoro-3-(methylthio)benzyl alcohol.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-Bromo-2-fluoro-3-(methylthio)benzaldehyde is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 6-Bromo-2-fluoro-3-(methylthio)benzaldehyde exerts its effects depends on its specific application. For example, in drug development, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.
Comparación Con Compuestos Similares
6-Bromo-2-fluoro-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of methylthio.
2-Bromo-6-fluoro-3-methoxyphenylboronic acid: Contains a boronic acid group instead of an aldehyde.
3-Formylphenylboronic Acid: Similar aromatic structure with different substituents.
This compound's diverse applications and unique chemical properties make it a valuable tool in both research and industry. Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of complex molecules highlights its importance in scientific advancements.
Propiedades
IUPAC Name |
6-bromo-2-fluoro-3-methylsulfanylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFOS/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLCXMCBVQIKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)Br)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
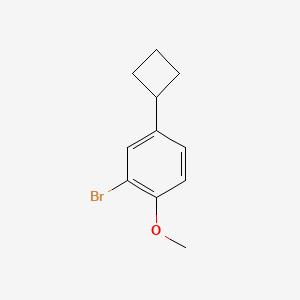

![Ethyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6286537.png)
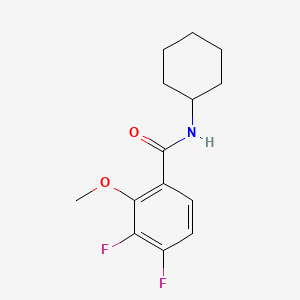
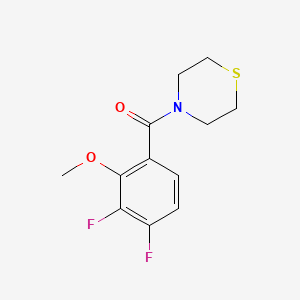
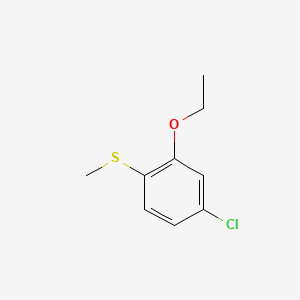

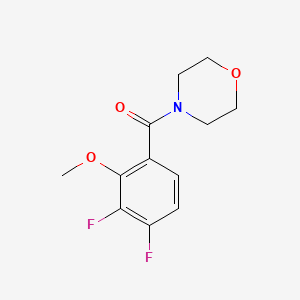

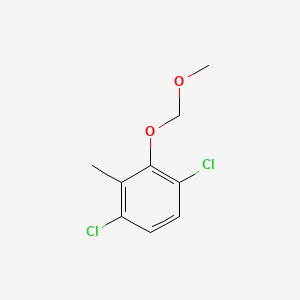

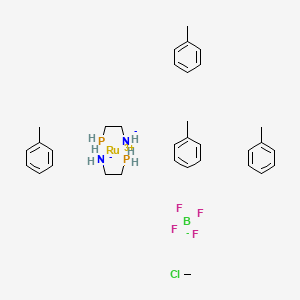
![(+)-2,3-Bis[2S,5S)-2,5-dimethylphospholanyl]maleic imide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98%](/img/structure/B6286621.png)
